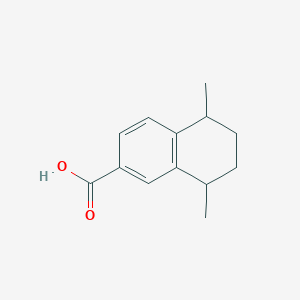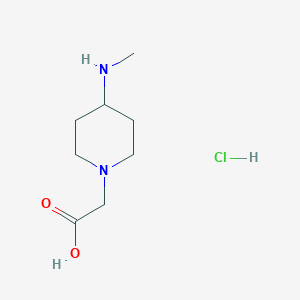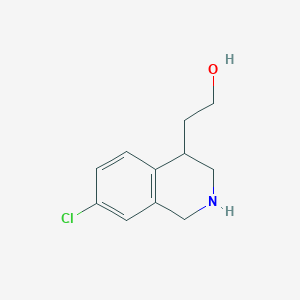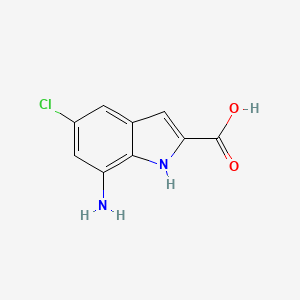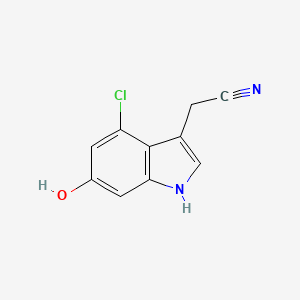
Quinoline-7-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-7-carbodithioic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline itself was first extracted from coal tar by Friedlieb Ferdinand Runge in 1834 . Quinoline derivatives, including this compound, have garnered significant attention due to their broad range of pharmaceutical activities, such as antiviral, anticancer, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline-7-carbodithioic acid can be achieved through various methods. One efficient approach involves the sequential addition and I2-mediated desulfurative cyclization . This method starts with o-aminothiophenol and 1,3-ynone under mild conditions, leading to the formation of quinoline derivatives . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of green and sustainable chemical processes is becoming increasingly important in industrial production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline-7-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including acidic, basic, and neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline-7-carboxylic acid .
Scientific Research Applications
Quinoline-7-carbodithioic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Quinoline-7-carbodithioic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Quinoline-7-carbodithioic acid can be compared with other similar compounds, such as:
Quinoline-4-carboxylic acid: Another quinoline derivative with similar chemical properties but different biological activities.
Quinoline-8-carboxylic acid: Similar to this compound but with different reactivity and applications.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and reactivity make it an important building block for the synthesis of various heterocyclic compounds and a promising candidate for the development of new therapeutic agents.
Properties
CAS No. |
143490-38-4 |
|---|---|
Molecular Formula |
C10H7NS2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
quinoline-7-carbodithioic acid |
InChI |
InChI=1S/C10H7NS2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,(H,12,13) |
InChI Key |
WJGNHBWIIFYQEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=S)S)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)

